molecular formula C11H15Cl B13158962 (1-Chloro-2-methylbutan-2-yl)benzene

(1-Chloro-2-methylbutan-2-yl)benzene

Cat. No.: B13158962
M. Wt: 182.69 g/mol
InChI Key: FZIUWYQFYWIJRJ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Hydrocarbons and Aromatic Derivatives Research

Halogenated hydrocarbons, organic compounds containing at least one halogen atom, are a broad class of chemicals with diverse applications and research interest. The introduction of a halogen can significantly alter the physical and chemical properties of the parent hydrocarbon. researchgate.net In the case of (1-Chloro-2-methylbutan-2-yl)benzene, the chlorine atom imparts a degree of polarity and reactivity not present in the corresponding alkylbenzene.

Research into halogenated benzenes is extensive, covering areas from their synthesis and reactivity to their environmental impact and potential applications in materials science. nsf.govnih.gov These compounds are often key intermediates in the synthesis of more complex molecules. mdpi.com The study of halogen-π interactions is a specific area of interest, where the halogen atom can interact with the electron cloud of an aromatic ring, influencing molecular conformation and crystal packing. researchgate.net

Significance of Tertiary Carbon Scaffolds in Organic Synthesis

The core of this compound features a tertiary carbon atom, which is a carbon atom bonded to three other carbon atoms. masterorganicchemistry.com Such scaffolds are of considerable importance in organic synthesis as they are foundational to many complex molecules, including natural products and pharmaceuticals. acs.org The construction of these fully substituted carbon centers can be challenging, and the development of new methods for their synthesis is an active area of research. rsc.org

Tertiary alkyl halides, such as this compound, are valuable precursors in a variety of organic transformations. They can undergo nucleophilic substitution reactions, typically through an SN1 mechanism, due to the stability of the resulting tertiary carbocation. masterorganicchemistry.comlibretexts.org This reactivity allows for the introduction of a wide range of functional groups at the tertiary position.

Overview of Research Trajectories for Alkylbenzenes Containing Halide Functionalities

Alkylbenzenes that also contain halide functionalities are versatile building blocks in organic synthesis. A primary research trajectory for these compounds is their use in coupling reactions to form new carbon-carbon bonds. They also serve as important intermediates in the synthesis of more complex aromatic compounds. libretexts.org

One of the most well-established reactions involving alkylbenzenes is Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst to form a new alkylbenzene. mt.commt.com While this compound is itself a product of such a reaction pathway, its halogenated alkyl chain opens up possibilities for further functionalization.

The synthesis of tertiary alkyl halides can often be achieved by reacting a tertiary alcohol with a hydrogen halide. chemistrysteps.com This is a common and predictable method as the intermediate tertiary carbocation is generally not prone to rearrangement. chemistrysteps.com Other reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also used for converting primary and secondary alcohols to alkyl halides, though they are less effective for tertiary alcohols due to steric hindrance. openstax.orglibretexts.org

ReagentAlcohol TypeMechanism
HX (HCl, HBr, HI)TertiarySN1
SOCl₂Primary/SecondarySN2
PBr₃Primary/SecondarySN2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

(1-chloro-2-methylbutan-2-yl)benzene

InChI

InChI=1S/C11H15Cl/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

FZIUWYQFYWIJRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCl)C1=CC=CC=C1

Origin of Product

United States

Exploration of Reaction Mechanisms Involving 1 Chloro 2 Methylbutan 2 Yl Benzene

Elimination Reactions: Formation of Unsaturated Derivatives

Given that the SN2 pathway is severely hindered for (1-Chloro-2-methylbutan-2-yl)benzene, elimination reactions can become competitive, particularly under the influence of a strong base or heat. byjus.com However, the substrate's structure presents a unique constraint: the beta-carbon (the quaternary carbon) has no hydrogen atoms. Therefore, a direct beta-elimination via E1 or E2 mechanisms is not possible.

Elimination can only proceed through a pathway involving a carbocation rearrangement (an E1-type mechanism). The reaction is initiated by the slow departure of the chloride ion to form a highly unstable primary carbocation. This intermediate immediately rearranges to a more stable tertiary carbocation. Subsequent removal of a proton by a base leads to the formation of various unsaturated derivatives.

E2 Mechanism: This bimolecular elimination is a concerted, one-step process where a base removes a beta-proton while the leaving group departs. youtube.comquora.com Its rate depends on both the substrate and the base. youtube.com As this compound lacks beta-hydrogens, the E2 mechanism is not a viable pathway.

E1 Mechanism: This unimolecular elimination proceeds in two steps. byjus.commasterorganicchemistry.com The first and rate-determining step is the formation of a carbocation. The second step is the rapid removal of a beta-proton by a base. masterorganicchemistry.com For this compound, this pathway requires a 1,2-shift (e.g., a methyl or phenyl group) to transform the initial primary carbocation into a stable tertiary carbocation. Elimination then proceeds from this rearranged intermediate.

Regioselectivity in elimination reactions is governed by the stability of the resulting alkene, as described by the Saytzeff and Hofmann rules.

Saytzeff (Zaitsev) Rule: Predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. pearson.commasterorganicchemistry.com This is the typical outcome in E1 reactions and in E2 reactions with small, unhindered bases. masterorganicchemistry.comiitk.ac.in

Hofmann Rule: Predicts that the less substituted alkene will be the major product. This outcome is favored in E2 reactions when there is significant steric hindrance from either the substrate or a bulky base. pearson.commasterorganicchemistry.com

For the rearranged tertiary carbocation formed from this compound, different alkene isomers can be formed. The distribution of these products will follow Saytzeff's rule when weak or small bases are used.

While the E2 pathway is inaccessible for this specific substrate, the principles governing the influence of the base remain relevant for understanding elimination reactions in general and can be applied to the deprotonation step of the E1 pathway.

Base Strength: Strong bases favor the E2 mechanism, whereas weak bases favor E1 reactions because they are not strong enough to abstract a proton in a concerted step but can deprotonate the carbocation intermediate. masterorganicchemistry.comiitk.ac.in Since elimination for this compound must proceed via an E1 mechanism, it is more likely to occur under solvolytic conditions with weak bases.

Steric Bulk: The steric properties of the base are a primary determinant of regioselectivity in elimination reactions. masterorganicchemistry.com Small bases, such as sodium hydroxide (B78521) or sodium ethoxide, can easily access more hindered protons and thus tend to yield the more stable Saytzeff product. pearson.com In contrast, sterically bulky bases, like potassium tert-butoxide [KOC(CH₃)₃], have difficulty accessing sterically hindered protons. They will preferentially abstract the most accessible proton, leading to the formation of the less substituted Hofmann product. pearson.commasterorganicchemistry.comaskfilo.com

The influence of base selection on product distribution is demonstrated in the following table, using the analogous reaction of 2-chloro-2-methylbutane, which forms products similar to those expected from the rearranged carbocation of this compound.

Table 3: Influence of Base on Product Distribution in the Elimination of 2-Chloro-2-methylbutane
BaseSaytzeff Product (2-methyl-2-butene)Hofmann Product (2-methyl-1-butene)
Sodium hydroxide (NaOH)~70%~30%
Potassium tert-butoxide (KOt-Bu)~28%~72%

This data illustrates that a small base (NaOH) favors the Saytzeff product, while a bulky base (KOt-Bu) favors the Hofmann product. pearson.com

Stereochemical Requirements for Elimination Processes

Elimination reactions, particularly the bimolecular (E2) pathway, are governed by strict stereochemical prerequisites. For an E2 reaction to occur, the hydrogen atom being removed and the leaving group must be oriented in the same plane, a condition known as periplanar geometry. libretexts.org There are two possible periplanar arrangements: syn-periplanar, where the hydrogen and leaving group are on the same side of the C-C bond (0° dihedral angle), and anti-periplanar, where they are on opposite sides (180° dihedral angle). chemistrysteps.comucalgary.ca The anti-periplanar conformation is overwhelmingly favored in most E2 reactions because it corresponds to a staggered, lower-energy transition state, which allows for optimal overlap of the developing p-orbitals to form the new π bond. ucalgary.cachemtube3d.comjove.com

In the context of this compound, an E2 reaction would involve a base abstracting a proton from a β-carbon (a carbon adjacent to the carbon bearing the chlorine). The stereochemical outcome of such a reaction is highly dependent on the number of available β-hydrogens.

Stereoselective Reactions: If a β-carbon has two different hydrogens, the molecule can rotate around the C-C single bond to bring either hydrogen into an anti-periplanar position with the leaving group. chemistrysteps.comchemistrysteps.com This leads to a stereoselective reaction, where more than one stereoisomeric alkene can be formed, but the more thermodynamically stable product (typically the E-alkene, or trans-isomer) is favored. chemistrysteps.comjove.com

Stereospecific Reactions: If a β-carbon has only one hydrogen, the reaction becomes stereospecific. The geometry of the starting material dictates the geometry of the product because the molecule has no choice but to adopt the single conformation that places the lone β-hydrogen anti-periplanar to the leaving group. chemistrysteps.com

The regiochemical outcome of elimination reactions involving this compound is predicted by Zaitsev's and Hofmann's rules. chemistrysteps.com Zaitsev's rule states that the major product will be the more substituted, and therefore more stable, alkene. chemistrysteps.comchadsprep.com This is the typical outcome when using small, strong bases. wikipedia.orgmsu.edu Conversely, Hofmann's rule predicts the formation of the less substituted alkene as the major product. This outcome is favored when using sterically hindered (bulky) bases or when the leaving group is large and charged, which can increase the acidity of the less hindered β-protons. libretexts.orgmasterorganicchemistry.com

FactorFavors Zaitsev Product (More Substituted)Favors Hofmann Product (Less Substituted)
BaseSmall, unhindered bases (e.g., sodium ethoxide, sodium hydroxide) wikipedia.orgBulky, sterically hindered bases (e.g., potassium tert-butoxide) chemistrysteps.commsu.edu
Leaving GroupGood, neutral leaving groups (e.g., Cl, Br, I) wikipedia.orglibretexts.orgPoor, bulky, or charged leaving groups (e.g., -NR3+, -SR2+) libretexts.orgmasterorganicchemistry.com
SubstrateSimple alkyl halidesSubstrates with significant steric hindrance around the more substituted β-carbon

Rearrangement Processes and Carbocationic Intermediates

Reactions involving this compound under conditions that favor unimolecular pathways (like E1 or SN1) proceed through a carbocation intermediate. These intermediates are highly reactive and prone to rearrangements to form more stable species, which is a key consideration in predicting reaction products. cutm.ac.inmasterorganicchemistry.com

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, positively charged carbon. mychemblog.comwikipedia.org This process is driven by the formation of a more stable carbocation. spcmc.ac.injk-sci.com The initial carbocation can be generated through various methods, including the solvolysis of an alkyl halide. mychemblog.comjk-sci.com Once formed, the intermediate can undergo a chemistrysteps.comchemistrysteps.com-shift, which can be concerted or stepwise, to yield a rearranged, more stable carbocation before reacting further to form the final product. mychemblog.com

Two primary types of Wagner-Meerwein rearrangements are 1,2-hydride shifts and 1,2-alkyl shifts. lumenlearning.comlibretexts.org

1,2-Hydride Shift: In this process, a hydrogen atom on a carbon adjacent to the carbocation center migrates with its pair of bonding electrons to the electron-deficient carbon. lumenlearning.comwwnorton.com This typically occurs if it can convert a less stable carbocation (e.g., secondary) into a more stable one (e.g., tertiary). cutm.ac.inlibretexts.org

1,2-Alkyl Shift: Similarly, an entire alkyl group (such as a methyl group) can migrate with its bonding electrons to an adjacent carbocation center. libretexts.orgwwnorton.com This is common when a secondary carbocation is adjacent to a quaternary carbon, allowing for the formation of a more stable tertiary carbocation. cutm.ac.in The driving force for both shifts is the energetic stabilization gained by forming a more stable carbocation intermediate. youtube.com

The this compound substrate is a tertiary alkyl halide. Upon heterolytic cleavage of the carbon-chlorine bond, it forms a tertiary carbocation. chemistrysteps.com However, this particular carbocation is also benzylic, meaning the positively charged carbon is directly attached to a benzene (B151609) ring. leah4sci.com

Benzylic carbocations are significantly more stable than even tertiary alkyl carbocations. libretexts.org This enhanced stability is due to the delocalization of the positive charge across the adjacent aromatic ring through resonance. libretexts.orgyoutube.com The empty p-orbital of the benzylic carbon can overlap with the π-electron system of the benzene ring, spreading the positive charge over four different atoms (the benzylic carbon and the ortho and para carbons of the ring). leah4sci.comyoutube.comvedantu.com This delocalization greatly reduces the electron deficiency of the carbocation center, making it a highly favorable intermediate in reactions proceeding through SN1 or E1 mechanisms. youtube.comchemistrysteps.com The tertiary benzylic carbocation formed from this compound is therefore a particularly stable intermediate. leah4sci.com

Carbocation TypeRelative StabilityStabilizing Factors
MethylLeast StableNone
Primary (1°)Very UnstableInductive Effect (1 alkyl group)
Secondary (2°)More StableInductive Effect, Hyperconjugation (2 alkyl groups)
Tertiary (3°)Very StableInductive Effect, Hyperconjugation (3 alkyl groups)
BenzylicExceptionally StableResonance with phenyl ring, Inductive Effect libretexts.orgvedantu.com

Radical Reactions and Their Mechanisms

Beyond ionic pathways, this compound can also participate in radical reactions, particularly under conditions involving heat or light. pressbooks.pub The benzylic position is especially susceptible to radical formation due to the stability of the resulting intermediate. ucalgary.calibretexts.org

Homolytic cleavage, or homolysis, is a type of bond breaking where the two electrons in a covalent bond are split evenly between the two resulting fragments. chemistrysteps.compressbooks.pub This process, typically initiated by heat or UV light, generates two radicals—species with an unpaired electron. pressbooks.pub

The carbon-chlorine bond in this compound can undergo homolytic cleavage. The energy required for this process is known as the bond dissociation energy (BDE). chemistrysteps.com Cleavage of this bond yields a chlorine radical and a tertiary benzylic radical. chemistrysteps.comyoutube.com Similar to benzylic carbocations, benzylic radicals are resonance-stabilized because the unpaired electron can be delocalized into the π-system of the adjacent phenyl group. chemistrysteps.comlibretexts.org This stabilization lowers the activation energy for radical formation at the benzylic position, making it a preferential site for radical reactions like halogenation when initiated by light or radical initiators such as N-bromosuccinimide (NBS). chemistrysteps.comlibretexts.org Theoretical studies have explored the bond dissociation energies of carbon-halogen bonds in various substituted benzyl (B1604629) halides. rsc.orgacs.org

Radical Chain Mechanisms

Free radical halogenation is a characteristic reaction of alkanes and alkyl-substituted aromatic compounds, proceeding via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or heat. wikipedia.org In the case of this compound, the reaction would involve the substitution of a hydrogen atom on the alkyl side chain with a halogen atom.

The mechanism proceeds through three key stages:

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two halogen radicals by the input of energy (e.g., UV light). youtube.com

Propagation: A halogen radical then abstracts a hydrogen atom from the alkyl side chain of this compound, forming a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain reaction. wikipedia.orgyoutube.com

Termination: The chain reaction is terminated by the combination of any two radicals in the reaction mixture. wikipedia.org

The regioselectivity of free-radical halogenation is determined by the stability of the radical intermediate. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. pearson.com For this compound, the benzylic position is also a tertiary carbon. The stability of the benzylic radical is significantly enhanced by resonance delocalization of the unpaired electron into the benzene ring. Therefore, substitution at the benzylic position (the carbon atom attached to both the benzene ring and the chlorine atom) is highly favored.

However, it is important to note that the existing chlorine atom on the benzylic carbon influences the reactivity. While benzylic hydrogens are typically reactive towards radical substitution, the presence of an α-chloro substituent can have a complex effect. For selective benzylic bromination, N-bromosuccinimide (NBS) is often the reagent of choice to avoid competitive reactions. youtube.com

Electrophilic Aromatic Substitution on the Benzene Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. leah4sci.com The substituent already present on the benzene ring plays a crucial role in determining both the rate of the reaction and the position of the incoming electrophile. libretexts.org

Directing Effects of the Alkyl Substituent

The (1-Chloro-2-methylbutan-2-yl) group is a tertiary alkyl group. Alkyl groups are generally classified as activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. pressbooks.pubsavemyexams.com This directing effect can be explained by two main factors:

Inductive Effect: Alkyl groups are electron-donating through induction. The sp³ hybridized carbon of the alkyl group is less electronegative than the sp² hybridized carbons of the benzene ring, leading to a net push of electron density into the ring. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. stackexchange.com

Hyperconjugation: This involves the delocalization of electrons from the C-H or C-C sigma bonds of the alkyl group into the π-system of the benzene ring. This delocalization further increases the electron density at the ortho and para positions, stabilizing the arenium ion intermediate formed during electrophilic attack at these positions. stackexchange.com

The (1-Chloro-2-methylbutan-2-yl) group, being a bulky tertiary alkyl group, is expected to be an activating, ortho-, para-director. stackexchange.com

Regioselectivity in Further Functionalization

While the (1-Chloro-2-methylbutan-2-yl) group directs incoming electrophiles to the ortho and para positions, the ratio of these isomers is significantly influenced by steric hindrance. The large size of the tertiary alkyl group impedes the approach of the electrophile to the adjacent ortho positions. stackexchange.com Consequently, substitution at the less sterically hindered para position is generally favored.

This phenomenon is well-documented for other bulky alkylbenzenes, such as tert-butylbenzene. For instance, in the nitration of tert-butylbenzene, the product distribution shows a strong preference for the para isomer.

Product Distribution in the Nitration of Various Alkylbenzenes
Alkylbenzene% Ortho% Meta% Para
Toluene (Methylbenzene)58537
Ethylbenzene45748
Isopropylbenzene (Cumene)30862
tert-Butylbenzene128.579.5

Data for this table was compiled from various sources and represents typical values. stackexchange.com

As the data in the table illustrates, as the steric bulk of the alkyl group increases from methyl to tert-butyl, the percentage of the ortho isomer decreases, while the percentage of the para isomer increases significantly. Given that the (1-Chloro-2-methylbutan-2-yl) group is comparable in size to or even larger than a tert-butyl group, a high preference for para-substitution is expected in its electrophilic aromatic substitution reactions.

Therefore, in the further functionalization of this compound through reactions like nitration, halogenation, Friedel-Crafts alkylation, or acylation, the major product would be the 1-(1-chloro-2-methylbutan-2-yl)-4-substituted benzene isomer.

Theoretical and Computational Chemistry Studies of 1 Chloro 2 Methylbutan 2 Yl Benzene

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations offer profound insights into the electronic structure and inherent reactivity of (1-Chloro-2-methylbutan-2-yl)benzene. By solving the Schrödinger equation for the molecule, albeit with approximations, these methods provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding its chemical behavior. For a molecule like this compound, which features a tertiary benzylic chloride structure, these calculations are particularly valuable for predicting its propensity to undergo nucleophilic substitution reactions, primarily through an S(_N)1 mechanism due to the stability of the resulting tertiary carbocation.

Computational methods such as Density Functional Theory (DFT) are commonly employed for such investigations. These calculations can elucidate the electronic properties that govern the molecule's reactivity, including the energies of its frontier molecular orbitals and the distribution of charge across the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, reflecting its electron-rich aromatic character. The LUMO, conversely, is anticipated to be centered on the (\sigma)* antibonding orbital of the C-Cl bond. This distribution is characteristic of alkyl halides and is crucial for their reactivity.

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In the context of this compound, the energy of the LUMO is particularly important. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, as the molecule can more readily accept electrons into this orbital.

Table 1: Representative Frontier Molecular Orbital Energies for Tertiary Benzylic Chlorides

Molecular OrbitalEnergy (eV)Description
LUMO-0.5 to -1.5Primarily localized on the C-Cl (\sigma)* antibonding orbital, indicating susceptibility to nucleophilic attack at the carbon atom.
HOMO-8.0 to -9.0Primarily localized on the (\pi) orbitals of the benzene ring, reflecting its nucleophilic character in electrophilic aromatic substitution reactions.
HOMO-LUMO Gap 6.5 to 8.5 A significant gap, suggesting reasonable kinetic stability, though the low-lying LUMO still permits nucleophilic substitution.

Disclaimer: The data in this table are representative values based on computational studies of analogous tertiary benzylic chlorides and are intended to provide a theoretical framework for this compound.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution is a key determinant of a molecule's reactivity, particularly its interactions with other polar molecules and ions. Quantum mechanical calculations can provide a quantitative measure of this distribution through various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

In this compound, the high electronegativity of the chlorine atom is expected to polarize the C-Cl bond, inducing a partial positive charge ((\delta)+) on the tertiary carbon atom and a partial negative charge ((\delta)-) on the chlorine atom. This polarization makes the tertiary carbon atom an electrophilic center, susceptible to attack by nucleophiles.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. On an ESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electron density and are susceptible to nucleophilic attack.

For this compound, the ESP map would be expected to show a region of high positive potential around the tertiary carbon atom bonded to the chlorine, confirming its electrophilic nature. The area around the chlorine atom would exhibit a negative potential, while the benzene ring would also show regions of negative potential above and below the plane of the ring, corresponding to the (\pi)-electron cloud.

Table 2: Estimated Partial Atomic Charges for this compound

AtomEstimated Partial Charge (a.u.)Implication for Reactivity
Tertiary Carbon (C(\alpha))+0.2 to +0.3Highly electrophilic center, prone to nucleophilic attack.
Chlorine (Cl)-0.2 to -0.3Good leaving group, departs as a chloride ion.
Benzene Ring Carbons-0.1 to -0.2Nucleophilic character of the aromatic ring.

Disclaimer: The data in this table are estimated values based on general principles and computational studies of similar compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it is subject to rotations around single bonds, leading to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and vibrational motions.

Energy Landscapes and Stable Conformations

The potential energy surface (PES), or energy landscape, of a molecule maps its potential energy as a function of its geometric coordinates. Stable conformations correspond to local minima on this surface. For this compound, the most stable conformations will be those that minimize steric repulsion between the bulky phenyl, chloro, methyl, and ethyl groups attached to the tertiary carbon.

Staggered conformations, where the bulky groups are as far apart as possible, are generally more stable than eclipsed conformations, where they are aligned. Newman projections are a useful tool for visualizing these conformations by looking down a specific carbon-carbon bond. Due to the presence of several bulky groups, the molecule is likely to have a complex conformational landscape with multiple local energy minima. The global minimum will represent the most populated conformation at equilibrium.

Rotational Barriers and Dynamics

The energy required to rotate from one stable conformation to another is known as the rotational barrier. These barriers are determined by the torsional strain and steric hindrance encountered during the rotation. In this compound, the rotation around the bond between the tertiary carbon and the benzene ring will be a key dynamic process.

Molecular dynamics simulations can be used to explore these dynamics by simulating the motion of the atoms over time. These simulations can reveal the preferred conformational transitions and the timescales on which they occur. The flexibility of the molecule and its ability to adopt different conformations can have a significant impact on its reactivity, as the accessibility of the reactive site may be conformation-dependent.

Transition State Modeling for Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction.

For this compound, a primary reaction pathway is nucleophilic substitution. Given its tertiary benzylic structure, an S(_N)1 mechanism is highly probable. This mechanism proceeds in two steps: the rate-determining departure of the leaving group (chloride ion) to form a tertiary benzylic carbocation intermediate, followed by the rapid attack of a nucleophile on the carbocation.

Transition state modeling for the S(_N)1 reaction would focus on the first step: the heterolytic cleavage of the C-Cl bond. The transition state for this step would be characterized by an elongated C-Cl bond and significant charge separation, with a developing positive charge on the tertiary carbon and a negative charge on the departing chlorine atom. The structure would resemble the carbocation intermediate, in accordance with the Hammond postulate.

Computational modeling can provide the geometry of this transition state and its energy relative to the ground state reactant. This allows for the calculation of the activation energy, which can be used to predict the reaction rate. Furthermore, modeling the solvation of the transition state is crucial, as polar solvents will stabilize the charge-separated transition state, thereby accelerating the reaction.

Stereochemical Considerations and Chiral Synthesis Research

Prochiral Aspects in the Synthesis of Analogues and Chiral Precursors

The concept of prochirality is fundamental to understanding the stereoselective synthesis of chiral molecules. A prochiral molecule can be converted from achiral to chiral in a single step. The synthesis of analogues and precursors of (1-Chloro-2-methylbutan-2-yl)benzene often involves prochiral substrates where two identical groups are attached to a carbon atom that will become a stereocenter.

For instance, the reduction of a prochiral ketone or the hydrogenation of a prochiral alkene can lead to the formation of a chiral center. numberanalytics.com The stereochemical outcome of such reactions is dependent on the ability of a chiral reagent or catalyst to differentiate between the two prochiral faces of the substrate. numberanalytics.com In the context of synthesizing precursors to tertiary alcohols, which can be subsequently converted to the corresponding chlorides, the asymmetric reduction of prochiral ketones is a widely employed strategy. researchgate.net

Table 1: Examples of Prochiral Precursors and Their Potential Chiral Products

Prochiral PrecursorReaction TypePotential Chiral Product (Analogue)
2-Methyl-1-phenylbutan-1-oneAsymmetric Reduction(1R,2S)- or (1S,2S)-2-Methyl-1-phenylbutan-1-ol
(E/Z)-2-Methyl-1-phenylbut-1-eneAsymmetric Hydrogenation(S)- or (R)-2-Methyl-1-phenylbutane

Note: The stereochemical descriptors (R/S) for the products depend on the specific chiral catalyst and reaction conditions used.

Stereoselective Transformations of this compound Derivatives

Derivatives of this compound can undergo various stereoselective transformations. For tertiary alkyl halides, nucleophilic substitution reactions are of significant interest. These reactions can proceed through different mechanisms, such as SN1 or SN2, each with distinct stereochemical outcomes.

While the classic SN2 reaction proceeds with inversion of configuration, tertiary halides like this compound are generally prone to SN1 reactions due to the stability of the tertiary carbocation intermediate. An SN1 reaction typically leads to a racemic or nearly racemic mixture of products because the planar carbocation can be attacked by the nucleophile from either face with almost equal probability. masterorganicchemistry.com However, under certain conditions with specific nucleophiles and solvents, some degree of stereoselectivity can be observed.

Elimination reactions (E1 and E2) are also common for tertiary alkyl halides and can lead to the formation of alkenes. The stereoselectivity of E2 reactions is often high, favoring the formation of the more stable (trans) alkene where applicable. masterorganicchemistry.com

Enantioselective and Diastereoselective Catalysis in Related Systems

The development of catalytic enantioselective methods for the synthesis of chiral tertiary alkyl halides is an active area of research. nih.gov One approach involves the enantioselective chlorination of prochiral precursors. For example, the reaction of silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide promoted by a chiral squaramide catalyst has been shown to produce tertiary α-chloro esters with high enantioselectivity. nih.govnih.gov

Another strategy is the desymmetrization of prochiral dihalides. Dinuclear zinc catalysts have been successfully employed in the reductive desymmetrization of halomalonic esters to generate α-halo-β-hydroxyesters, which are valuable chiral building blocks. nih.govresearchgate.net

Table 2: Catalytic Systems for Enantioselective Synthesis of Related Chiral Halides

Catalyst TypeReactionSubstrate TypeProduct Type
Chiral SquaramideElectrophilic ChlorinationSilyl Ketene AcetalsTertiary α-Chloro Esters nih.govnih.gov
Dinuclear Zinc ComplexesReductive DesymmetrizationHalomalonic Estersα-Halo-β-hydroxyesters nih.govresearchgate.net
Chiral Bisphosphoric Acid/Silver(I)Kinetic ResolutionRacemic Tertiary Allylic AlcoholsEnantioenriched Tertiary Allylic Alcohols nih.gov

Chirality Transfer in Intramolecular Reactions

Chirality transfer involves the transmission of stereochemical information from an existing chiral center to a new one within the same molecule. This can be a powerful tool in asymmetric synthesis. In intramolecular reactions of derivatives of this compound, the existing stereocenter can influence the stereochemical outcome of a reaction at a different position in the molecule.

An example of this principle is the Hofmann–Löffler reaction, where an N-haloamine is converted to a pyrrolidine. The reaction proceeds through an intramolecular 1,5-hydrogen atom transfer, forming a six-membered transition state. The stereochemistry of the starting material can influence the conformation of this transition state, thereby directing the stereochemistry of the newly formed C-Cl bond. wikipedia.org While direct examples involving this compound are not documented, the principle of intramolecular chirality transfer is a key consideration in the design of stereoselective syntheses for related complex molecules. acs.orgrsc.org

Methods for Chiral Resolution of Related Compounds

When a chiral compound is synthesized as a racemic mixture, chiral resolution is often employed to separate the enantiomers. For compounds that can form chiral centers upon reaction or derivatization, several resolution techniques are available.

The most common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org For example, a racemic amine can be resolved by reaction with a chiral acid like tartaric acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by crystallization. wikipedia.org

Kinetic resolution is another powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. For instance, the kinetic resolution of racemic tertiary allylic alcohols has been achieved with high efficiency using a chiral bisphosphoric acid/silver(I) salt co-catalyst system. nih.gov

Table 3: Common Chiral Resolution Techniques

TechniquePrincipleApplicability
Diastereomeric Salt FormationFormation of diastereomers with different physical properties (e.g., solubility)Racemic acids, bases, or compounds that can be derivatized to form such salts wikipedia.org
Kinetic ResolutionDifferential reaction rates of enantiomers with a chiral catalyst or reagentRacemic mixtures where one enantiomer can be selectively transformed nih.gov
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phaseA wide range of racemic mixtures

Advanced Spectroscopic Techniques in the Study of 1 Chloro 2 Methylbutan 2 Yl Benzene Reactivity and Structure

Application of Advanced NMR Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. Advanced NMR techniques offer deeper insights beyond simple one-dimensional spectra, revealing complex structural details and dynamic processes.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the molecular structure of (1-Chloro-2-methylbutan-2-yl)benzene by mapping out the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying protons that are on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group (the -CH₂- and -CH₃) and would also link the protons of the chloromethyl group (-CH₂Cl) to the adjacent protons on the ethyl group's methylene (B1212753) (-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached (a one-bond ¹H-¹³C correlation). youtube.com This technique is essential for assigning the carbon signals in the molecule, for instance, distinguishing between the two methyl carbons and the methylene carbons. youtube.com

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
Phenyl ProtonsOther Phenyl ProtonsAromatic Carbons (CH)Other Aromatic Carbons, Quaternary Butyl Carbon (C2)
Ethyl -CH₂-Ethyl -CH₃-Ethyl Methylene CarbonQuaternary Butyl Carbon (C2), Ethyl Methyl Carbon
Ethyl -CH₃-Ethyl -CH₂-Ethyl Methyl CarbonQuaternary Butyl Carbon (C2), Ethyl Methylene Carbon
Methyl -CH₃(None)Methyl CarbonQuaternary Butyl Carbon (C2), Phenyl Ipso-Carbon, Chloromethyl Carbon
Chloromethyl -CH₂Cl(None)Chloromethyl CarbonQuaternary Butyl Carbon (C2), Phenyl Ipso-Carbon, Methyl Carbon

Variable Temperature (VT) NMR is employed to study dynamic processes within a molecule, such as the rotation around single bonds. For this compound, there may be hindered rotation around the bond connecting the quaternary carbon (C2) to the benzene (B151609) ring due to steric bulk. At low temperatures, this rotation could become slow on the NMR timescale, potentially causing the signals for the ortho and meta protons on the benzene ring to become distinct. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single averaged peak. Studying these changes allows for the calculation of the rotational energy barrier.

Kinetic NMR involves acquiring spectra at successive time intervals to monitor the progress of a chemical reaction. This method can be used to study the reactivity of this compound, for example, in a solvolysis reaction where the chlorine atom is substituted by a solvent molecule. By integrating the signals corresponding to the reactant and the product over time, one can determine their relative concentrations and calculate the rate constant for the reaction. For instance, the disappearance of the signal for the chloromethyl (-CH₂Cl) protons and the simultaneous appearance of a new signal for the corresponding product protons could be tracked.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. materialsciencejournal.org Each functional group has characteristic absorption or scattering frequencies, creating a unique "fingerprint" for the compound. nih.gov

For this compound, key vibrational modes would include:

C-H stretching: Aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches are found between 3000-2850 cm⁻¹. researchgate.net

C=C stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretch is expected in the fingerprint region, typically around 800-600 cm⁻¹. researchgate.net

CH₂ and CH₃ bending: These vibrations appear in the 1470-1365 cm⁻¹ range. materialsciencejournal.org

These techniques are also valuable for monitoring reaction progress. For example, in a reaction involving the cleavage of the C-Cl bond, the disappearance of the characteristic C-Cl stretching band in the IR or Raman spectrum would indicate the consumption of the starting material. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
Aliphatic C-H Bend1470 - 1365IR
C-Cl Stretch800 - 600IR, Raman

Mass Spectrometry for Reaction Intermediate Identification and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Upon ionization in the mass spectrometer, the molecular ion of this compound is formed, which then undergoes fragmentation. The pattern of fragmentation provides valuable clues about the molecule's structure.

A key feature would be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with a characteristic 3:1 intensity ratio. docbrown.info

Predicted fragmentation pathways for this compound include:

Loss of a chlorine radical: Cleavage of the weak C-Cl bond would generate a stable tertiary carbocation. This would likely be a prominent peak in the spectrum.

Loss of an ethyl group: Fragmentation could occur via the loss of a C₂H₅ radical, leading to another carbocation.

Loss of a chloromethyl radical: Cleavage of the bond between the quaternary carbon and the chloromethyl group would result in the formation of a stable tertiary benzylic carbocation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Structurem/z ValueNotes
[C₁₁H₁₅Cl]⁺˙182/184Molecular Ion (M⁺˙), showing 3:1 isotopic pattern
[C₁₁H₁₅]⁺147Loss of Cl radical
[C₁₀H₁₂Cl]⁺167/169Loss of CH₃ radical
[C₉H₁₀Cl]⁺153/155Loss of C₂H₅ radical
[C₁₀H₁₃]⁺133Loss of CH₂Cl radical
[C₄H₉]⁺57Butyl cation fragment from cleavage of the phenyl-butyl bond

X-ray Crystallography of Derivatives for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Since this compound is likely a liquid or low-melting solid at room temperature, it would first need to be converted into a suitable crystalline derivative. The molecule contains a chiral center at the quaternary carbon (C2). To determine its absolute configuration, one could prepare a derivative by reacting the compound with a chiral resolving agent or by performing an asymmetric synthesis to obtain a single enantiomer. If a single crystal of this derivative can be grown, X-ray diffraction analysis can provide the precise arrangement of atoms in space, bond lengths, and bond angles, thereby establishing the absolute stereochemistry. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules. For aromatic compounds like this compound, this method provides valuable insights into the structure of the benzene chromophore and the influence of its substituents on the π-electron system. The absorption of UV radiation promotes electrons from a lower energy bonding or non-bonding molecular orbital (HOMO - Highest Occupied Molecular Orbital) to a higher energy anti-bonding molecular orbital (LUMO - Lowest Unoccupied Molecular Orbital). hnue.edu.vn

The electronic spectrum of benzene, the fundamental chromophore in this compound, is characterized by three main absorption bands originating from π → π* transitions. hnue.edu.vnup.ac.za These are:

An intense primary band (the E1 band) near 184 nm. hnue.edu.vn

A second primary band (the E2 band) of moderate intensity around 202-204 nm. hnue.edu.vnup.ac.za

A much weaker secondary band (the B band) with characteristic vibrational fine structure, appearing around 255 nm. hnue.edu.vnlibretexts.org

The B band is formally symmetry-forbidden, which accounts for its low intensity (low molar absorptivity, ε). hnue.edu.vn The E1 and E2 bands are symmetry-allowed and thus exhibit significantly higher intensities. hnue.edu.vn In routine UV-Vis spectroscopy using standard laboratory instruments, only the E2 and B bands are typically observed, as the E1 band lies in the far-UV region, which is often inaccessible. hnue.edu.vnlibretexts.org

Substitution on the benzene ring alters the symmetry of the molecule and perturbs the energy levels of the π orbitals. This leads to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). These shifts are categorized as:

Bathochromic shift (red shift): A shift to a longer wavelength. libretexts.org

Hypsochromic shift (blue shift): A shift to a shorter wavelength. libretexts.org

Hyperchromic effect: An increase in absorption intensity (ε). libretexts.org

Hypochromic effect: A decrease in absorption intensity (ε). libretexts.org

In this compound, the benzene ring is substituted with a tertiary alkyl group that also contains a chlorine atom. The primary influence on the spectrum comes from the alkyl portion attached directly to the ring. Alkyl groups are known to be weak electron-donating groups that cause a slight bathochromic shift and a hyperchromic effect on the benzene absorption bands. This is often attributed to hyperconjugation between the C-H or C-C sigma bonds of the alkyl group and the π-system of the aromatic ring. The presence of the chloro substituent on the alkyl chain is relatively distant from the benzene ring, and its electron-withdrawing inductive effect is expected to have a minimal impact on the electronic transitions of the chromophore itself.

Therefore, the UV-Vis spectrum of this compound is predicted to be very similar to that of other tertiary alkylbenzenes. The B band would be expected to show a slight bathochromic shift compared to benzene, and the characteristic vibrational fine structure may be diminished or lost due to the increased substitution and molecular complexity. nist.gov The more intense E2 band would also be expected to shift to a slightly longer wavelength.

The following table presents typical UV-Vis absorption data for benzene and some related substituted compounds to provide context for the expected spectral characteristics of this compound.

CompoundE2 Band (λmax, nm)B Band (λmax, nm)Solvent
Benzene204255Hexane
Toluene207261Hexane
tert-Butylbenzene208263Ethanol
Chlorobenzene210265Ethanol
This compound (Expected)~208-210~263-265Non-polar solvent

Data are representative values compiled from various spectroscopic sources. Actual values can vary slightly with solvent and instrumentation. hnue.edu.vnlibretexts.orgnist.govijermt.org

While the substituent in this compound is not conjugated with the benzene ring in the classical sense (i.e., there is no alternating system of double and single bonds), the concept of hyperconjugation plays a role. youtube.comlibretexts.org The overlap of the σ-orbitals from the C-C bonds of the tertiary alkyl group with the π-system of the ring effectively extends the chromophore, lowering the energy gap between the HOMO and LUMO. youtube.com This reduction in the energy gap is responsible for the observed bathochromic shift. youtube.com The larger and more complex the alkyl group, the more such interactions are possible, although the effect generally remains modest for alkyl substituents. The primary utility of UV-Vis spectroscopy for a compound like this lies in confirming the presence of the substituted benzene chromophore and observing the subtle electronic effects of the alkyl substituent.

Future Research Directions and Unexplored Avenues for 1 Chloro 2 Methylbutan 2 Yl Benzene Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of tertiary alkyl halides often involves methods that may not align with the principles of green chemistry. Future research will likely prioritize the development of more sustainable and efficient pathways to (1-Chloro-2-methylbutan-2-yl)benzene and related compounds. This involves exploring alternative reagents, reducing waste, and optimizing reaction conditions to minimize energy consumption. ijrpr.com

One promising avenue is the adoption of continuous-flow microreactor technology. This approach offers significant advantages over conventional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and higher yields. researchgate.net A hypothetical continuous-flow synthesis of this compound could be envisioned, providing a safer and more scalable production method. researchgate.net

Synthetic Approach Description Potential Advantages Key Research Focus
Flow Chemistry Synthesis using continuous-flow microreactors instead of traditional batch reactors.Enhanced safety, improved heat/mass transfer, higher throughput, easier scalability. researchgate.netOptimization of reactor design, residence time, temperature, and pressure for this specific transformation.
Green Chlorinating Agents Utilizing less hazardous and more environmentally benign chlorinating agents to replace traditional ones like thionyl chloride or phosphorus pentachloride.Reduced toxicity, minimized corrosive byproducts, and simpler workup procedures.Screening of novel chlorinating agents; studying their reactivity and selectivity with tertiary alcohols.
Catalytic Halogenation Developing catalytic methods for the direct chlorination of the precursor tertiary alcohol, reducing the need for stoichiometric reagents.Atom economy, lower waste generation, potential for asymmetric synthesis.Discovery of novel catalysts, understanding the catalytic cycle, and expanding the substrate scope.

Investigation of Novel Catalytic Transformations

While tertiary alkyl halides are known to undergo classic substitution and elimination reactions, their participation in modern catalytic cross-coupling reactions has been historically challenging. nih.gov Recent breakthroughs, however, have demonstrated the feasibility of such transformations, opening up new avenues for research. A key area of future work will be to apply these novel catalytic systems to this compound.

For instance, the development of palladium-catalyzed Heck reactions for tertiary alkyl halides allows for the formation of C-C bonds with alkenes. nih.gov Applying this methodology to this compound could provide access to a variety of complex alkenes possessing quaternary carbon centers. nih.gov Research in this area would focus on optimizing reaction conditions, exploring the substrate scope with various alkenes, and understanding the mechanistic nuances of the catalytic cycle.

Catalytic Reaction Description Potential Products from this compound Research Objective
Heck Reaction Palladium-catalyzed coupling of the alkyl halide with an alkene.Alkenes with a quaternary allylic carbon center.Adapting visible-light-induced or thermal conditions for high-yield coupling with various vinylarenes and other alkenes. nih.gov
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling with a boronic acid or ester.Alkylated aromatic compounds.Overcoming challenges like slow oxidative addition and β-hydride elimination to develop an effective protocol for this tertiary halide.
Sonogashira Coupling Palladium and copper-catalyzed coupling with a terminal alkyne.Alkynes containing a quaternary carbon.Designing ligand systems that facilitate the coupling of sterically hindered tertiary halides.

Deeper Computational Exploration of Complex Reaction Landscapes

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. For a compound like this compound, which can undergo competing reaction pathways (e.g., SN1 substitution vs. E1/E2 elimination), computational studies are invaluable. ijrpr.comlibretexts.org

Future research should employ high-level Density Functional Theory (DFT) and ab-initio methods to map the potential energy surfaces of its reactions. researchgate.net Such studies can elucidate the structures of transition states, calculate activation energies, and predict product distributions under various conditions. This theoretical insight can guide experimental work, saving time and resources by identifying the most promising reaction conditions for achieving desired outcomes. For example, computational models could predict how solvent polarity or the nature of the base will influence the ratio of substitution to elimination products. researchgate.net

Exploration of New Reactivity Modes and Mechanistic Pathways

Beyond conventional ionic pathways, the exploration of radical-based transformations for tertiary alkyl halides is a burgeoning field of research. ijrpr.com this compound is an excellent candidate for investigating novel reactivity modes initiated by single-electron transfer (SET) processes, which can be triggered by photoredox catalysis or other radical initiation methods.

These approaches could unlock transformations that are inaccessible through traditional two-electron pathways. For example, radical-polar crossover reactions could enable the coupling of the tertiary alkyl radical derived from this compound with a wide range of nucleophiles. A significant research direction will be the systematic investigation of its behavior under various photoredox conditions to uncover new synthetic applications. nih.gov

Design and Synthesis of Advanced Analogues for Fundamental Chemical Studies

The systematic modification of the structure of this compound can provide deep insights into the factors governing the reactivity of tertiary benzylic halides. Future work should focus on the design and synthesis of a library of analogues to probe electronic and steric effects. nih.gov

For instance, introducing electron-donating or electron-withdrawing groups onto the phenyl ring would modulate the stability of the potential carbocation intermediate, thereby influencing the rates of SN1 and E1 reactions. masterorganicchemistry.com Similarly, altering the size of the alkyl groups on the quaternary center would allow for a systematic study of steric hindrance on substitution and elimination pathways. These fundamental studies would not only deepen our understanding of reaction mechanisms but also aid in the rational design of substrates for specific synthetic transformations.

Analogue Type Modification Purpose of Study
Electronically Modified Introduction of substituents (e.g., -OCH₃, -NO₂) on the benzene (B151609) ring.To quantify the influence of electronics on carbocation stability and reaction rates (SN1 vs. E1).
Sterically Modified Replacing the ethyl or methyl groups with larger or smaller alkyl groups.To investigate the role of steric hindrance in controlling the competition between substitution and elimination.
Halogen Variation Synthesis of the bromo- and iodo- analogues.To study the effect of leaving group ability on reaction kinetics and product outcomes. msu.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.